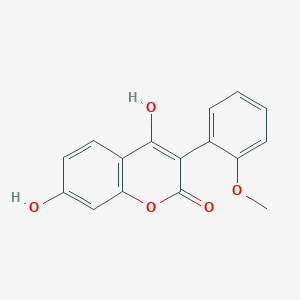

4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one” is a type of flavonoid . Flavonoids are a group of structurally diverse natural or synthetic compounds, many of which exhibit biological activity . They are commonly found in nature and are often cited in the literature by researchers in diverse specialized areas, including natural product chemistry, organic synthesis, medicinal and food chemistry, biology, toxicology, and biochemistry .

Molecular Structure Analysis

The structure of “4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one” is based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton . This structure is also condensed with a C6-C3 lignan precursor .Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Applications

One study highlights the antimicrobial and anti-inflammatory effects of compounds isolated from Belamcanda chinensis, notably tectorigenin monohydrate, which shares a similar structural motif with 4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one. These compounds are linked by inter- and intramolecular O—H⋯O hydrogen bonds, indicating their potential for biological applications (Benguo Liu et al., 2008).

Catalysis and Organic Synthesis

The utility in catalysis and organic synthesis is demonstrated through the development of polystyrene-supported TBD catalysts. These catalysts are used in Michael additions, crucial for the synthesis of Warfarin and its analogues, showcasing the compound's role in facilitating environmentally friendly chemical processes (Matteo Alonzi et al., 2014).

Photovoltaic and Electronic Properties

Research into chromen-2-one-based organic dyes for dye-sensitized solar cells reveals their significance in improving photoelectric conversion efficiency (PCE). These dyes, through structural modifications, exhibit enhanced light-capturing and electron injection capabilities, contributing to advancements in solar energy conversion (E. Gad et al., 2020).

Antimicrobial Activity

A series of novel chromen-2-one compounds demonstrated significant in vitro antimicrobial activity, underscoring their potential as leads for developing new antibacterial and antifungal agents. This highlights the compound's utility in addressing drug-resistant microbial infections (Devender Mandala et al., 2013).

Spectroscopic and Structural Analyses

Spectroscopic analysis and DFT investigation of benzopyran analogues, including compounds related to 4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one, have provided insights into their physicochemical properties, biological activities, and interactions with graphene. These studies are pivotal for understanding the fundamental properties and potential applications of these compounds in various scientific domains (J. S. Al-Otaibi et al., 2020).

Propriétés

IUPAC Name |

4,7-dihydroxy-3-(2-methoxyphenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-12-5-3-2-4-10(12)14-15(18)11-7-6-9(17)8-13(11)21-16(14)19/h2-8,17-18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKXPAXCSKUAOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2973519.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide](/img/structure/B2973521.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2973523.png)

![[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B2973524.png)

![3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde](/img/structure/B2973525.png)

![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)

![N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2973541.png)